molecular formula C14H25NO3 B2995848 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE CAS No. 1421453-01-1

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE

Cat. No.: B2995848
CAS No.: 1421453-01-1
M. Wt: 255.358
InChI Key: RKAULETWFCTHTJ-UHFFFAOYSA-N
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Description

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE is a complex organic compound with the molecular formula C14H25NO3 This compound features a cyclopentyl group attached to a propanamide backbone, with additional hydroxyl and hydroxymethyl groups on the cyclopentyl ring

Properties

IUPAC Name

3-cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c16-9-11-7-12(8-13(11)17)15-14(18)6-5-10-3-1-2-4-10/h10-13,16-17H,1-9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAULETWFCTHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2CC(C(C2)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE typically involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with cyclopentylpropanoic acid. The reaction is facilitated by the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamine derivatives.

    Substitution: Formation of halogenated cyclopentyl derivatives.

Scientific Research Applications

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxymethyl group.

    N-Cyclopentyl-3-hydroxy-4-methylbenzamide: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclopentyl ring, which can significantly influence its chemical reactivity and biological activity

Biological Activity

3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE, also known as a derivative of cyclopentyl amides, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₃₃N₃O₃
  • Molecular Weight : 325.48 g/mol
  • SMILES Notation : CCC(C(=O)N[C@H]1CCC@HC(CO)C(CO)C)C

This compound features a cyclopentyl group and hydroxymethyl substituents that may influence its interactions with biological targets.

Research indicates that the compound exhibits a range of biological activities, primarily through modulation of specific receptor pathways. Preliminary studies suggest that it may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity without directly competing with the endogenous ligand.

Pharmacological Effects

  • Antinociceptive Activity :
    • In animal models, this compound has shown significant antinociceptive effects, suggesting potential use in pain management therapies. Studies demonstrated a dose-dependent reduction in pain responses in rodent models .
  • Neuroprotective Effects :
    • The compound has been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage. In vitro assays indicated that it could reduce cell death in neuronal cultures exposed to neurotoxic agents .
  • Anti-inflammatory Properties :
    • Research highlighted its ability to downregulate pro-inflammatory cytokines in macrophage cultures, indicating potential applications in treating inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeModel UsedEffect ObservedReference
AntinociceptiveRodent Pain ModelsDose-dependent pain reduction
NeuroprotectiveNeuronal CulturesReduced cell death under oxidative stress
Anti-inflammatoryMacrophage CulturesDownregulation of cytokines

Case Study 1: Antinociceptive Efficacy

In a controlled study involving various dosages of the compound administered to rodents, significant antinociceptive effects were observed at doses ranging from 10 mg/kg to 50 mg/kg. The study utilized the formalin test, a recognized method for assessing pain response, showing that higher doses correlated with reduced licking behavior indicative of pain .

Case Study 2: Neuroprotection Against Oxidative Stress

Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide exposure. The results indicated that treatment with the compound significantly lowered markers of apoptosis (programmed cell death) and enhanced cell viability compared to untreated controls .

Case Study 3: Inhibition of Inflammatory Cytokines

A study examining the anti-inflammatory properties revealed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharide (LPS) .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 3-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]PROPANAMIDE, and how can reaction yield inconsistencies be addressed?

  • Methodology :

  • Stepwise synthesis : Begin with cyclopentyl precursor functionalization. For example, introduce hydroxy and hydroxymethyl groups via selective oxidation or hydroxylation reactions under controlled pH and temperature conditions .
  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC to minimize side reactions. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time .
  • Yield optimization : If yields are inconsistent, evaluate solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and purification methods (e.g., column chromatography vs. recrystallization). Compare results with analogous compounds, such as N-phenylpropanamide derivatives, to identify systemic issues .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodology :

  • Spectroscopic analysis : Combine 1H^1H-NMR and 13C^{13}C-NMR to resolve cyclopentyl ring substituents. Use DEPT-135 to distinguish CH2_2 (hydroxymethyl) and CH (hydroxyl) groups .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected m/z for C14_{14}H25_{25}NO3_3) and detect fragmentation patterns unique to the cyclopentyl-propanamide backbone .
  • X-ray crystallography : If crystalline, resolve absolute configuration to confirm spatial arrangement of hydroxy and hydroxymethyl groups .

Advanced Research Questions

Q. How can computational methods guide the design of reaction pathways for synthesizing derivatives of this compound?

  • Methodology :

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity during cyclopentyl functionalization. Compare energy barriers for hydroxylation at C3 vs. C4 positions .
  • Reaction path screening : Employ AI-driven platforms (e.g., ICReDD’s workflow) to simulate reaction outcomes under varying conditions (e.g., solvent, temperature) and prioritize experimental trials .
  • Data integration : Cross-reference computational predictions with experimental data (e.g., failed attempts from literature, such as unexpected byproducts in analogous N-phenylpropanamide syntheses) to refine models .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo activity data for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes). If solubility is low, consider prodrug strategies (e.g., esterification of hydroxymethyl groups) .
  • Dose-response normalization : Use factorial design experiments to isolate variables (e.g., administration route, formulation additives) contributing to efficacy differences. Apply ANOVA to identify statistically significant factors .
  • Controlled replication : Repeat in vivo studies with standardized protocols (e.g., ISO-certified animal models) and cross-validate results with independent labs to rule out methodological bias .

Q. How can researchers design robust assays to evaluate the biological target engagement of this compound?

  • Methodology :

  • Target validation : Use CRISPR-Cas9 knockouts or siRNA silencing in cell lines to confirm specificity. Pair with competitive binding assays (e.g., SPR or ITC) to measure affinity .
  • High-throughput screening (HTS) : Optimize assay conditions (e.g., pH, co-factors) using design-of-experiments (DoE) principles. Include positive/negative controls (e.g., known agonists/antagonists) to minimize false positives .
  • Data contradiction analysis : If conflicting results arise (e.g., activation in one model vs. inhibition in another), perform meta-analysis of published datasets or use machine learning to identify confounding variables (e.g., cell type-specific expression of off-target receptors) .

Methodological Considerations

  • Ethical and compliance standards : Ensure all synthetic protocols adhere to institutional safety guidelines (e.g., fume hood use for volatile reagents) and declare ethical approvals for biological testing .
  • Data reproducibility : Archive raw spectral data, chromatograms, and crystallographic files in open-access repositories (e.g., Zenodo) to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.